
(E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Protection
- Electrochemical and Computational Approach: This compound and similar carbohydrazide-pyrazole compounds show promise in corrosion protection for mild steel in acidic solutions. Their inhibition efficiency can be as high as 98.26% at optimum concentrations. This is supported by electrochemical methods, scanning electron microscopy (SEM), and atomic force microscopy (AFM) topographical details (Paul, Yadav, & Obot, 2020).
Spectroscopic Characterization and Structural Studies
- X-Ray Crystal Structures: Pyrazole-based ligands, including variations of the compound , have been characterized structurally and spectroscopically. These studies involve the formation of keto oxygen bridged metal complexes, providing insights into the potential applications in materials science (Das et al., 2015).
Theoretical and Experimental Investigations
- Molecular Docking and Spectroscopic Studies: Investigations on similar compounds indicate potential applications in the medical field. Molecular docking studies suggest applications as anti-diabetic agents, supported by spectroscopic methods and Density Functional Theory (DFT) calculations (Karrouchi et al., 2021).
Fluorescence Probing
- Fluorescence Probe Development: Derivatives of this compound have been used to create off-on-off fluorescence probes for detecting metal ions like Al3+ and Fe3+. This highlights their potential in analytical chemistry and environmental monitoring (Wei et al., 2022).
Antimicrobial Activity
- Synthesis and Antimicrobial Testing: Pyrazole derivatives, including related compounds, have demonstrated good antimicrobial activity, comparable to standard drugs. Their structure and activity relationship provide a foundation for further pharmaceutical development (Kumar et al., 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-isopropoxy-3-methoxybenzaldehyde with pyridine-3-carboxaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with hydrazine hydrate to form the hydrazide intermediate, which is cyclized with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the final product.", "Starting Materials": [ "4-isopropoxy-3-methoxybenzaldehyde", "pyridine-3-carboxaldehyde", "hydrazine hydrate", "3-methyl-1-phenyl-1H-pyrazol-5(4H)-one" ], "Reaction": [ "Step 1: Condensation of 4-isopropoxy-3-methoxybenzaldehyde with pyridine-3-carboxaldehyde in ethanol to form the corresponding Schiff base.", "Step 2: Reaction of the Schiff base with hydrazine hydrate in ethanol to form the hydrazide intermediate.", "Step 3: Cyclization of the hydrazide intermediate with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in ethanol to form the final product." ] } | |
CAS-Nummer |
1285500-91-5 |
Molekularformel |
C20H21N5O3 |
Molekulargewicht |
379.42 |
IUPAC-Name |
3-(3-methoxy-4-propan-2-yloxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H21N5O3/c1-13(2)28-18-7-6-15(9-19(18)27-3)16-10-17(24-23-16)20(26)25-22-12-14-5-4-8-21-11-14/h4-13H,1-3H3,(H,23,24)(H,25,26)/b22-12+ |
InChI-Schlüssel |
KBKSUOGJPBTAEJ-WSDLNYQXSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2377531.png)
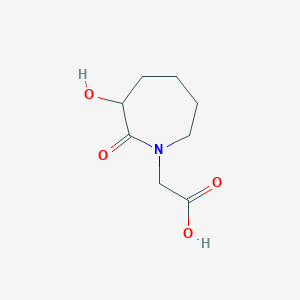
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2377540.png)
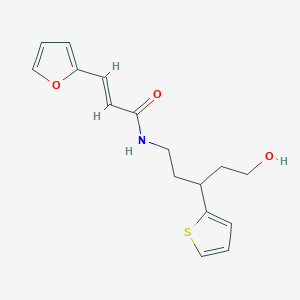
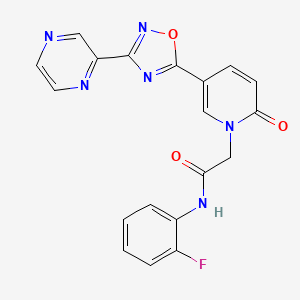
![2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2377545.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2377547.png)
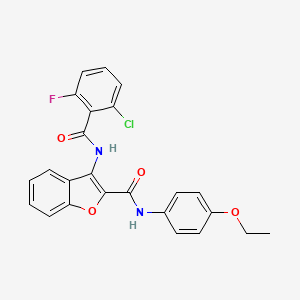
![4-{[(2-Pyridylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B2377551.png)
![1-Benzyl-6-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2377552.png)
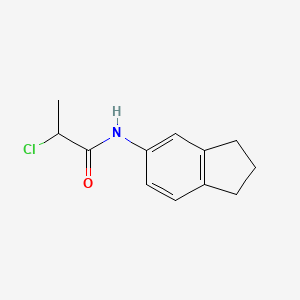
![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2377554.png)